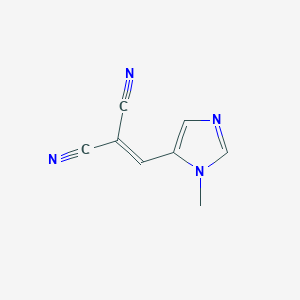![molecular formula C9H10N2O B12830854 2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
2-Ethyl-1H-benzo[d]imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1H-benzo[d]imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Applications De Recherche Scientifique
2-Ethyl-1H-benzo[d]imidazol-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of microbial enzymes or interaction with DNA in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole: Lacks the ethyl group, making it less hydrophobic.
2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1H-benzo[d]imidazol-2-amine: Contains an amino group, altering its reactivity and biological activity.
Uniqueness
2-Ethyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of the ethyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This structural feature can enhance its potential in specific applications, such as drug development or material science.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-ethyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h3-6,12H,2H2,1H3 |
Clé InChI |
MBIMYYFPDBOTFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)


![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)


![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)

![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)

